molecular formula C10H14N2O4 B14861758 2-Amino-2-(5-morpholinofuran-2-yl)acetic acid

2-Amino-2-(5-morpholinofuran-2-yl)acetic acid

Cat. No.: B14861758
M. Wt: 226.23 g/mol
InChI Key: RDPQLKHIFVEFTJ-UHFFFAOYSA-N
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Description

2-Amino-2-(5-morpholinofuran-2-yl)acetic acid is a complex organic compound that features a unique combination of functional groups, including an amino group, a morpholine ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(5-morpholinofuran-2-yl)acetic acid typically involves multi-step organic reactions. One common approach is the reaction of 5-morpholinofuran-2-carboxylic acid with ammonia or an amine source under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(5-morpholinofuran-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-Amino-2-(5-morpholinofuran-2-yl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(5-morpholinofuran-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the morpholine and furan rings can participate in π-π interactions and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(5-morpholinothiazol-2-yl)acetic acid: Similar structure but contains a thiazole ring instead of a furan ring.

    2-Amino-2-(5-morpholinopyridin-2-yl)acetic acid: Contains a pyridine ring instead of a furan ring.

Uniqueness

2-Amino-2-(5-morpholinofuran-2-yl)acetic acid is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

2-amino-2-(5-morpholin-4-ylfuran-2-yl)acetic acid

InChI

InChI=1S/C10H14N2O4/c11-9(10(13)14)7-1-2-8(16-7)12-3-5-15-6-4-12/h1-2,9H,3-6,11H2,(H,13,14)

InChI Key

RDPQLKHIFVEFTJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(O2)C(C(=O)O)N

Origin of Product

United States

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